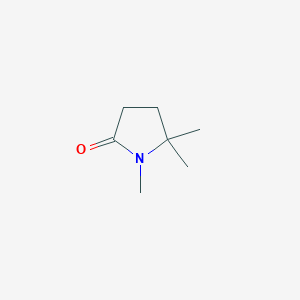

1,5,5-Trimethylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

119715-71-8 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1,5,5-trimethylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-7(2)5-4-6(9)8(7)3/h4-5H2,1-3H3 |

InChI Key |

YARDEGUIPATLSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)N1C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,5,5 Trimethylpyrrolidin 2 One

Established Synthetic Pathways for Pyrrolidinone Scaffolds

The synthesis of the pyrrolidinone ring is a well-established area of organic chemistry, with a variety of methods available depending on the desired substitution pattern. nih.gov Common strategies for constructing the pyrrolidinone core include:

Cyclization of γ-amino acids: This is a fundamental and widely used method where a γ-amino acid or its ester derivative undergoes intramolecular cyclization, often under thermal conditions or with the aid of a coupling agent, to form the corresponding lactam (pyrrolidinone).

Reductive amination of γ-keto acids or esters: The reaction of a γ-keto acid or ester with an amine or ammonia, followed by reduction of the intermediate imine and subsequent cyclization, provides a versatile route to substituted pyrrolidinones.

Michael addition reactions: The conjugate addition of an amine to an α,β-unsaturated ester, followed by intramolecular cyclization, is another effective strategy for constructing the pyrrolidinone ring.

[3+2] Cycloaddition reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, such as an α,β-unsaturated ester, offers a powerful method for the stereoselective synthesis of highly substituted pyrrolidines, which can then be converted to pyrrolidinones. nih.govacs.org

Ring contraction reactions: In some cases, larger ring systems, such as piperidines, can be induced to undergo ring contraction to form pyrrolidinone derivatives. nih.gov

From Donor-Acceptor Cyclopropanes: A modern approach involves the reaction of donor-acceptor cyclopropanes with primary amines. This method proceeds through a Lewis acid-catalyzed ring opening to form a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com

These established pathways provide a foundation for the development of specific methods for the synthesis of 1,5,5-trimethylpyrrolidin-2-one (B1199434).

Literature Methods for the Preparation of this compound

A specific method for the synthesis of this compound has been reported in the literature. This method involves the N-methylation of 5,5-dimethylpyrrolidin-2-one (B1365610).

In a documented procedure, a solution of 113 grams (1 mole) of 5,5-dimethylpyrrolidin-2-one and 96 grams (3 moles) of methanol (B129727) is vaporized and passed over an alumina (B75360) catalyst at a high temperature of 400°C. prepchem.com The resulting gas mixture is then processed to isolate the desired product, this compound. prepchem.com This gas-phase alkylation represents a direct approach to the target molecule from a readily available precursor.

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Reference |

| 5,5-Dimethylpyrrolidin-2-one | Methanol | Alumina | 400°C | This compound | prepchem.com |

This method highlights a specific industrial-style approach to the synthesis, relying on high-temperature catalysis.

Exploration of Novel and Efficient Synthetic Routes to this compound

While direct methylation of 5,5-dimethylpyrrolidin-2-one is a known route, the exploration of novel and more efficient synthetic strategies is an ongoing area of research in organic chemistry. Modern synthetic methods that could be adapted for the synthesis of this compound include:

Mechanochemistry: Solvent-free or "neat" reaction conditions, often employing grinding or milling, are gaining traction as environmentally friendly alternatives to traditional solution-phase synthesis. researchgate.net These mechanochemical methods can lead to high yields and simplified purification procedures. researchgate.net

Catalytic C-H Amination: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. Intramolecular C-H amination reactions, promoted by catalysts such as those based on iron or copper, can provide direct access to the pyrrolidine (B122466) ring from acyclic precursors. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or fast reactions. The gas-phase synthesis of this compound could potentially be adapted to a flow process for improved efficiency and safety.

The application of these novel methodologies to the synthesis of this compound could offer significant advantages over traditional methods in terms of yield, purity, and environmental impact.

Control of Selectivity in Pyrrolidinone Annulations and Substitutions

The synthesis of substituted pyrrolidinones often requires precise control over regioselectivity and stereoselectivity. In the context of this compound, the key challenge lies in controlling the methylation at the nitrogen atom without affecting other positions and in constructing the gem-dimethyl substituted C5 position.

Regioselectivity: In reactions involving the formation of the pyrrolidinone ring, the regioselectivity is often dictated by the nature of the starting materials and the reaction mechanism. For instance, in the reductive amination of a γ-keto ester, the position of the ketone determines the substitution pattern on the resulting pyrrolidinone. In the case of this compound, the gem-dimethyl group at the C5 position is a defining feature.

Stereoselectivity: While this compound itself is achiral, the synthesis of chiral pyrrolidinone analogs is a major area of research. mdpi.com The control of stereochemistry is often achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral precursor, such as an amino acid. mdpi.comnih.gov For example, 1,3-dipolar cycloaddition reactions can be rendered highly stereoselective by using a chiral azomethine ylide or a chiral dipolarophile. chemistryviews.org

Recent research has demonstrated that the selectivity of pyrrolidinone synthesis can be finely tuned. For instance, the ring contraction of piperidine (B6355638) derivatives can selectively yield either pyrrolidin-2-ones or 3-iodopyrroles by changing the oxidant and additives. nih.gov Furthermore, iridium-catalyzed reductive [3+2] cycloaddition reactions have shown high regio- and diastereocontrol in the synthesis of complex pyrrolidines. acs.org

Asymmetric Synthesis Considerations for Chiral Pyrrolidinone Analogs

The development of asymmetric methods for the synthesis of chiral pyrrolidinones is of great importance due to their prevalence in biologically active molecules. mdpi.comnih.gov While this compound is achiral, understanding the principles of asymmetric synthesis is crucial for the preparation of its chiral analogs, which could have interesting biological properties.

Key strategies for the asymmetric synthesis of pyrrolidinones include:

Proline-Based Organocatalysis: The natural amino acid proline and its derivatives are powerful organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions, which can be used to construct chiral pyrrolidinone precursors. mdpi.comnih.gov

Chiral Auxiliaries: The use of a chiral auxiliary attached to one of the reactants can direct the stereochemical outcome of a reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of rhodium, iridium, and cobalt, have been successfully employed in the asymmetric synthesis of pyrrolidines and their derivatives. acs.orgacs.org For example, rhodium-catalyzed C-H insertion reactions can lead to the formation of chiral pyrrolidines with high enantioselectivity. acs.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. Enzymes such as lipases and ketoreductases can be used to resolve racemic mixtures or to perform enantioselective transformations to produce chiral pyrrolidinone precursors.

The choice of asymmetric strategy depends on the specific target molecule and the desired stereochemistry. The principles developed for the asymmetric synthesis of other pyrrolidinones could be readily applied to the synthesis of chiral analogs of this compound, should the need arise.

Reactivity and Mechanistic Investigations of 1,5,5 Trimethylpyrrolidin 2 One

Chemical Transformations Involving the Lactam Functionality of Pyrrolidinones

The lactam functionality in pyrrolidinones, including 1,5,5-trimethylpyrrolidin-2-one (B1199434), is the primary site of chemical reactivity. The amide bond within the ring, while stabilized by resonance, can undergo several key transformations, most notably reduction and hydrolysis. solubilityofthings.comnih.gov

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the lactam to the corresponding cyclic amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgmasterorganicchemistry.com The reduction of amides with LiAlH₄ proceeds via a nucleophilic attack of the hydride on the electrophilic carbonyl carbon. youtube.com The resulting tetrahedral intermediate collapses, and the oxygen atom is ultimately eliminated, leading to the formation of an iminium ion, which is then further reduced by another equivalent of hydride to yield the amine. libretexts.org For this compound, this reaction would yield 1,2,2,5-tetramethylpyrrolidine.

Studies on analogous N-alkyl pyrrolidinones have shown that the reaction conditions can influence the product outcome. For instance, the reduction of 1-methyl-pyrrolidin-2-one with a substoichiometric amount of LiAlH₄ can lead to dimeric products alongside the fully reduced pyrrolidine (B122466). rsc.org Similarly, the reduction of 3,3-dimethyl-1-p-tolylpyrrolidin-2-one with LiAlH₄ can yield the corresponding alcohol (lactamol), 3,3-dimethyl-1-p-tolylpyrrolidin-2-ol, demonstrating that partial reduction is also possible. rsc.org

Hydrolysis: The amide bond of the pyrrolidinone ring can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. solubilityofthings.comlibretexts.org This ring-opening reaction results in the formation of a γ-amino acid. For this compound, hydrolysis would yield 4-methyl-4-(methylamino)pentanoic acid.

Research on the hydrolysis of the closely related N-methylpyrrolidone (NMP) shows that the reaction is significantly influenced by temperature and the concentration of alkali. rsc.org The primary hydrolysis product of NMP is 4-(methylamino)butyric acid. rsc.org The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to break the C-N bond and open the ring.

| Reactant | Reagent/Conditions | Product | Research Finding | Citation |

| N-Alkyl/Aryl Pyrrolidinones | LiAlH₄ | N-Alkyl/Aryl Pyrrolidines | A strong reducing agent is required to convert the lactam to a cyclic amine. | libretexts.orgrsc.org |

| 1-Methyl-pyrrolidin-2-one | LiAlH₄ (0.25 mol. equiv.) | 1-Methyl-3-(1-methylpyrrolidin-2-yl)-Δ²-pyrroline | Substoichiometric amounts of reducing agent can lead to dimeric condensation products. | rsc.org |

| 3,3-Dimethyl-1-p-tolylpyrrolidin-2-one | LiAlH₄ | 3,3-Dimethyl-1-p-tolylpyrrolidin-2-ol | Partial reduction to the corresponding lactamol is a possible outcome. | rsc.org |

| N-Methylpyrrolidone | NaOH, Heat | 4-(Methylamino)butyric acid | The rate of hydrolytic ring-opening is accelerated by increased temperature and alkali concentration. | rsc.org |

Reaction Mechanisms at the Alkyl Substituents of this compound

The alkyl substituents of this compound—an N-methyl group and a C5-gem-dimethyl group—are generally less reactive than the lactam functionality. Their reactions typically require harsh conditions and proceed through radical mechanisms.

The gem-dimethyl group at the C5 position is particularly stable. researchgate.net Lacking any hydrogen atoms on the quaternary C5 carbon, it is not susceptible to oxidation or halogenation reactions that require the abstraction of a C-H bond at that position. The methyl groups themselves are composed of strong, non-polar C-H bonds and are not activated by proximity to the carbonyl group, making them resistant to many chemical transformations.

The N-methyl group is also relatively inert. However, under specific enzymatic or potent chemical oxidation, N-dealkylation can occur. Cytochrome P450 enzymes, for example, can catalyze the oxidation of N-alkyl amides, often proceeding through the formation of an unstable α-hydroxy intermediate which then decomposes to yield a dealkylated amide and an aldehyde. While specific studies on this compound are limited, this pathway is a known metabolic route for many N-alkyl compounds.

In contrast to systems with activated side chains (e.g., benzylic or allylic positions), the saturated alkyl groups of this compound lack the features that facilitate common side-chain reactions like oxidation or halogenation under mild conditions. nih.govbeilstein-journals.org For instance, the oxidation of alkyl groups attached to aromatic rings is facilitated by the stability of the intermediate benzylic radical, a stabilizing feature absent in this aliphatic system. nih.govbeilstein-journals.org

Exploration of Ring-Opening and Ring-Closing Reactions of the Pyrrolidinone Core

The formation and cleavage of the pyrrolidinone ring are fundamental to its chemistry. Ring-opening primarily occurs via hydrolysis, as detailed in section 3.1. Ring-closing reactions, conversely, are key to the synthesis of the pyrrolidinone scaffold.

A prominent strategy for synthesizing substituted pyrrolidin-2-ones involves the intramolecular cyclization of γ-amino esters. nih.gov This lactamization can be driven by heat or acid catalysis. For this compound, a suitable precursor would be a γ-amino ester like ethyl 4-methyl-4-(methylamino)pentanoate. Heating this precursor would induce an intramolecular nucleophilic attack by the amine nitrogen onto the ester's carbonyl carbon, followed by the elimination of ethanol (B145695) to form the five-membered lactam ring.

Modern synthetic methods have also utilized donor-acceptor (DA) cyclopropanes to construct the pyrrolidinone ring. nih.govnih.gov These reactions typically involve the Lewis acid-catalyzed ring-opening of a cyclopropane (B1198618) by a primary amine to form a γ-amino ester intermediate, which then undergoes in-situ lactamization. nih.govnih.gov The stereochemistry of the reaction often proceeds with an inversion of configuration at the chiral center, consistent with an Sₙ2-like mechanism. nih.gov Although not directly applied to the synthesis of this compound in the cited literature, this method illustrates a versatile approach to forming substituted pyrrolidinone rings.

Another reported method involves the reaction of amide dianions with electrophiles like epibromohydrin (B142927), which proceeds via nucleophilic attack followed by intramolecular cyclization to yield 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org

| Reaction Type | Precursors | Key Steps | Product | Citation |

| Intramolecular Cyclization | γ-Amino Esters | Heat- or acid-catalyzed intramolecular amidation. | Pyrrolidin-2-one | nih.govnih.gov |

| DA Cyclopropane Reaction | Donor-Acceptor Cyclopropane, Primary Amine | Lewis acid-catalyzed ring-opening, followed by in-situ lactamization. | 1,5-Substituted Pyrrolidin-2-one | nih.govnih.gov |

| Dianion Cyclization | Amide Dianion, Epibromohydrin | Nucleophilic substitution followed by intramolecular cyclization. | 5-(Hydroxymethyl)pyrrolidin-2-one | organic-chemistry.org |

Studies on the Stability and Degradation Pathways of this compound

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, which constitutes its main degradation pathway. The stability of the lactam ring is significant, as amides are generally more resistant to hydrolysis than esters due to resonance stabilization of the C-N bond. solubilityofthings.comnih.gov

Studies on the hydrolytic stability of different lactam ring sizes have shown that five-membered γ-lactams (like pyrrolidinones) are considerably more stable and slower to hydrolyze than four-membered β-lactams. nih.gov The presence of gem-dimethyl groups on the ring, as in this compound, can further influence stability. The Thorpe-Ingold effect suggests that gem-dimethyl substitution on a carbon can favor ring-closing reactions and, by extension, may enhance the stability of the resulting ring by restricting bond conformations. researchgate.net This steric bulk may also hinder the approach of a nucleophile (like H₂O or OH⁻) to the carbonyl carbon, thereby slowing the rate of hydrolysis compared to less substituted lactams.

The principal degradation pathway under aqueous acidic or basic conditions is the hydrolytic cleavage of the amide bond to form the ring-opened product, 4-methyl-4-(methylamino)pentanoic acid. Research on N-methylpyrrolidone (NMP) has demonstrated that this degradation is markedly accelerated by high temperatures and high concentrations of alkali. rsc.org This suggests that the stability of this compound would be compromised under similar conditions.

Advanced Spectroscopic Characterization of 1,5,5 Trimethylpyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While comprehensive experimental NMR data for 1,5,5-trimethylpyrrolidin-2-one (B1199434) is not widely available in peer-reviewed literature, its spectral characteristics can be reliably predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a 3:6:2:2 ratio.

A singlet in the range of 2.7-2.9 ppm is expected for the N-methyl protons.

A singlet around 1.2-1.4 ppm would represent the six equivalent protons of the two geminal methyl groups at the C5 position.

Two triplets are expected for the two methylene (B1212753) groups of the pyrrolidine (B122466) ring. The CH₂ group adjacent to the carbonyl (C3) would likely appear further downfield (around 2.2-2.4 ppm) compared to the CH₂ group at C4 (around 1.7-1.9 ppm), due to the deshielding effect of the carbonyl group.

Interactive Data Table: Expected ¹H NMR Signals Please note: The following data is based on established chemical shift principles and not on a recorded experimental spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum for this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms. Predicted spectral data supports this assumption. The chemical shifts provide clear evidence for the carbonyl carbon, the quaternary carbon, the two methylene carbons, and the two distinct types of methyl carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

For this compound (C₇H₁₃NO), the exact mass is 127.0997 g/mol . nih.gov An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 127.

While an experimental spectrum is not publicly available, the fragmentation is governed by the stability of the resulting carbocations and neutral losses. chemguide.co.uk Key fragmentation pathways for this lactam would likely involve:

Loss of a methyl group: Cleavage of one of the C5-methyl groups to form a stable tertiary carbocation would result in a significant fragment at m/z 112 (M-15). This is often a dominant fragmentation pathway for gem-dimethyl groups.

Alpha-cleavage: Scission of the bonds adjacent to the carbonyl group is characteristic of amides and lactams. libretexts.org The loss of a C₄H₉ radical (57 amu) via cleavage of the C4-C5 bond would lead to a fragment at m/z 70.

McLafferty-type rearrangements are less likely due to the absence of a gamma-hydrogen on a flexible chain.

Interactive Data Table: Expected Mass Spectrometry Fragments

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. Experimental spectra for this compound are not found in the searched databases, but the expected absorptions can be predicted from its structure.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is expected to be the strong absorption band for the amide C=O stretch. For a five-membered lactam ring, this typically appears in the region of 1670-1700 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear in the 2850-3000 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the tertiary amide is expected in the range of 1100-1250 cm⁻¹.

CH₂ Bending: The scissoring vibration of the methylene groups should be visible around 1450-1470 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch would be visible, non-polar bonds like C-C and symmetric C-H stretches would be expected to show strong signals.

Interactive Data Table: Expected Key Vibrational Frequencies

X-ray Diffraction Studies for Solid-State Structural Elucidation (if applicable)

X-ray diffraction analysis of a single crystal provides unambiguous proof of a molecule's structure and reveals detailed information about bond lengths, bond angles, and intermolecular packing in the solid state.

A thorough search of crystallographic databases and the scientific literature did not yield any results for X-ray diffraction studies performed on this compound. Therefore, information regarding its crystal system, space group, and precise solid-state conformation is not currently available. Such a study would be required to definitively characterize its three-dimensional structure in the crystalline form.

Computational and Theoretical Studies on 1,5,5 Trimethylpyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict molecular geometries, electronic distributions, and energetic properties.

For 1,5,5-trimethylpyrrolidin-2-one (B1199434), DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine its optimized geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles. A study on the closely related 3,3,5,5-tetramethyl-2-pyrrolidone (TM-2-P) utilized the B3LYP/6-31+G(d,p) method to correlate theoretical geometrical parameters with experimental values, showing good agreement. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability; a larger gap suggests higher stability and lower reactivity. For TM-2-P, frontier orbital analysis was used to understand charge transfer within the molecule. researchgate.net Similar calculations for this compound would reveal the regions of the molecule most likely to act as electron donors and acceptors.

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In the case of TM-2-P, MEP maps were used to understand its chemical reactivity and molecular interactions. researchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the hydrogen atoms of the methyl groups.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Illustrative Value | Description |

| Total Energy | -443.0 Hartree | The total electronic energy of the molecule in its ground state. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | The energy difference between the HOMO and LUMO; an indicator of chemical stability. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surfaces of Pyrrolidinone Systems

The five-membered pyrrolidinone ring is not planar and exists in various conformations. The most common conformations are the "envelope" (or "twist") and "half-chair" forms. The substitution pattern on the ring significantly influences the preferred conformation and the energy barriers between different conformers.

A thorough conformational analysis of this compound would involve mapping its potential energy surface. This is achieved by systematically changing key dihedral angles of the ring and calculating the energy at each point. This process identifies the lowest energy conformations (global minima) and the transition states that connect them. Studies on pyrrolidine (B122466) itself have shown that the energy difference between axial and equatorial conformers of substituents can be subtle and dependent on the computational method and basis set used. acs.org

For this compound, the gem-dimethyl group at the C5 position is expected to have a significant impact on the ring's puckering. The N-methyl group can exist in different orientations relative to the ring. The steric interactions between the methyl groups will play a crucial role in determining the most stable conformation. In disubstituted cyclohexanes, a related six-membered ring system, the conformation with the bulkier substituent in the equatorial position is generally more stable to minimize steric strain from 1,3-diaxial interactions. libretexts.org A similar principle would apply to the pyrrolidinone ring, where the molecule will adopt a conformation that minimizes steric clashes between the three methyl groups.

Table 2: Plausible Low-Energy Conformations of this compound

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) |

| Envelope (C5-endo) | C2-N1-C5-C4 = 20°, N1-C5-C4-C3 = -35° | 0.0 (Global Minimum) |

| Half-Chair | C2-N1-C5-C4 = -15°, N1-C5-C4-C3 = 30° | 1.5 |

| Envelope (C4-exo) | C2-N1-C5-C4 = -30°, N1-C5-C4-C3 = 10° | 2.1 |

Note: This table presents a hypothetical scenario of possible conformations and their relative energies. Detailed computational studies are required to confirm the actual conformational landscape of this compound.

Theoretical Predictions of Reactivity and Reaction Intermediates

Computational chemistry can predict the reactivity of a molecule by examining its electronic structure and the stability of potential reaction intermediates. For this compound, several types of reactions could be theoretically investigated.

One area of interest is the reactivity of the amide bond. The carbonyl carbon is an electrophilic site, and its susceptibility to nucleophilic attack could be modeled. Theoretical calculations can determine the activation energies for the hydrolysis of the lactam ring under acidic or basic conditions.

The hydrogens on the methyl groups and the methylene (B1212753) groups of the ring can also be sites for radical abstraction. The bond dissociation energies for each C-H bond can be calculated to predict the most likely site of radical formation.

Furthermore, the stability of potential reaction intermediates, such as carbocations or carbanions formed at different positions on the molecule, can be assessed. For example, the stability of a carbocation formed at the C4 position could be compared to one formed on one of the methyl groups. This information is valuable for predicting the outcomes of various chemical transformations. The nucleophilic reactivity of the parent compound, pyrrolidine, has been studied both experimentally and theoretically, providing a basis for understanding the reactivity of its derivatives. researchgate.net

Molecular Dynamics Simulations to Understand Dynamic Behavior

These simulations can reveal the dynamic equilibrium between different ring conformations and the timescale of these transitions. They can also show how the molecule interacts with its environment, for example, through the formation of hydrogen bonds between the carbonyl oxygen and water molecules.

While specific MD studies on this compound are not readily found, the technique has been extensively applied to related systems like β-lactamases, which contain a four-membered lactam ring. nih.govacs.orgacs.org These studies have provided detailed information on the flexibility of the lactam ring and its interaction with substrates. Similar simulations on this compound would illuminate its dynamic behavior in solution, providing a more realistic picture than static quantum chemical calculations alone. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories would quantify the stability and flexibility of different parts of the molecule. nih.gov

Synthesis and Chemical Derivatization of 1,5,5 Trimethylpyrrolidin 2 One Analogs

Design and Synthesis of Substituted Pyrrolidinone Scaffolds

The synthesis of substituted pyrrolidinone scaffolds, including analogs of 1,5,5-trimethylpyrrolidin-2-one (B1199434), can be achieved through various modern synthetic methodologies. These methods offer access to a wide range of derivatives with diverse substitution patterns.

One prominent method is the 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles, which provides a general route to diversely functionalized pyrrolidines. researchgate.net Metal-catalyzed asymmetric versions of this reaction are particularly powerful for creating homochiral pyrrolidine (B122466) scaffolds with predefined stereochemistry. researchgate.net For instance, the reaction of a Schiff base with an olefin in the presence of a metal catalyst can yield highly substituted pyrrolidine rings. researchgate.net

Another effective strategy is the Smiles-Truce cascade reaction . This metal-free, one-pot process involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions to produce α-arylated pyrrolidinones. nih.gov This method is operationally simple and allows for the construction of densely functionalized pyrrolidinone structures from readily available starting materials. nih.gov

Furthermore, donor-acceptor (DA) cyclopropanes serve as versatile building blocks for the synthesis of 1,5-substituted pyrrolidin-2-ones. nih.govacs.orgnih.govmdpi.com The reaction of DA cyclopropanes with primary amines, such as anilines or benzylamines, catalyzed by a Lewis acid, leads to the formation of γ-amino esters, which then undergo in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-ones. nih.govacs.orgnih.govmdpi.com This method is notable for its broad substrate scope, accommodating a variety of substituted amines and DA cyclopropanes. nih.govacs.orgnih.govmdpi.com

The table below summarizes some of the key synthetic methods for constructing substituted pyrrolidinone scaffolds.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Key Features |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Olefinic dipolarophiles | Metal catalysts (e.g., Ag(I), Cu(I)) | Access to diversely functionalized and chiral pyrrolidines. researchgate.net |

| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters | Base treatment, Heating | Metal-free, operationally simple, one-pot synthesis of α-arylated pyrrolidinones. nih.gov |

| From Donor-Acceptor Cyclopropanes | Donor-Acceptor Cyclopropanes, Primary amines | Lewis acid | Broad substrate scope for 1,5-disubstituted pyrrolidin-2-ones. nih.govacs.orgnih.govmdpi.com |

| Cyclization of Amide Dianions | N-Arylacetamides, Epibromohydrin (B142927) | n-Butyllithium | Regioselective synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org |

Strategies for Functionalization of the N-Alkyl and Geminal Dimethyl Groups

The N-methyl and the C5-gem-dimethyl groups of this compound are key handles for chemical modification, allowing for the introduction of diverse functionalities and the modulation of the compound's properties.

Functionalization of the N-Alkyl Group:

The N-methyl group can be a target for various transformations. A common modification is N-demethylation , which converts the tertiary amine of the lactam to a secondary amine, providing a site for further derivatization. wikipedia.org Several methods exist for the N-demethylation of N-methyl heterocycles. One approach involves the oxidation of the N-methyl group to an N-oxide, followed by treatment with a transition metal with an oxidation state of zero, ferrocene (B1249389), or Cr³⁺. google.com For instance, ferrocene has been shown to be an efficient catalyst for the N-demethylation of N-methyl alkaloids under Polonovski-type conditions. nih.gov Another method involves the use of a photoenzymatic system for the O-demethylation of aryl methyl ethers, which could potentially be adapted for N-demethylation. acs.org

Conversely, N-methylation of the corresponding N-H pyrrolidinone can be achieved using various methylating agents. acs.org

Functionalization of the Geminal Dimethyl Group:

The gem-dimethyl group, often considered chemically inert, can be functionalized through modern C-H activation strategies. Transition-metal-catalyzed C-H bond activation offers a powerful tool for the direct introduction of functional groups at one or both of the methyl groups. acs.orgnih.gov For example, palladium-catalyzed sequential sp³ C-H activation can be used to convert a gem-dimethyl group into a cyclopropane. acs.org This process involves the di-iodination of the gem-dimethyl group followed by radical cyclization. acs.org The use of directing groups can facilitate site-selective C-H activation. acs.orgyoutube.com

The table below outlines some strategies for the functionalization of the N-methyl and gem-dimethyl groups.

| Group to Functionalize | Strategy | Reagents/Catalysts | Outcome |

| N-Methyl Group | N-Demethylation | Oxidizing agent, then Fe(0), Ferrocene, or Cr³⁺ | N-H pyrrolidinone for further derivatization. google.comnih.gov |

| Gem-Dimethyl Group | C-H Activation/Cyclopropanation | Pd catalyst, I₂, PhI(OAc)₂ | Conversion of gem-dimethyl to a cyclopropyl (B3062369) group. acs.org |

| Gem-Dimethyl Group | C-H Activation/Arylation | Transition metal catalysts (e.g., Ru, Pd) | Introduction of aryl groups. acs.orgnih.gov |

Preparation and Stereochemical Assignment of Chiral this compound Derivatives

While this compound itself is achiral due to the gem-dimethyl group at the C5 position, chiral analogs can be prepared by introducing substituents at the C3 or C4 positions of the pyrrolidinone ring. The synthesis of these chiral derivatives in an enantiomerically pure or enriched form requires stereoselective synthetic methods.

Diastereoselective synthesis is a common strategy to create chiral pyrrolidinone derivatives. For example, the diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, can produce N-protected pyrrolidines with high diastereoselectivity. nih.gov The choice of chiral auxiliaries and reaction conditions plays a crucial role in controlling the stereochemical outcome.

Once synthesized, the stereochemical assignment of these chiral derivatives is critical. A combination of spectroscopic and computational methods is typically employed. 2D-NMR techniques , such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the relative stereochemistry of the substituents on the pyrrolidinone ring by identifying through-space interactions between protons. nih.govrsc.org

For a more definitive assignment of the absolute configuration, X-ray crystallography can be used if suitable single crystals of the compound can be obtained. nih.govnih.gov In cases where crystallography is not feasible, computational methods such as Density Functional Theory (DFT) calculations can be used to predict the most stable diastereomer and to correlate calculated NMR parameters with experimental data. nih.govnih.gov

The following table highlights key aspects of the preparation and stereochemical assignment of chiral pyrrolidinone derivatives.

| Aspect | Method/Technique | Description |

| Preparation | Diastereoselective Synthesis | Use of chiral auxiliaries or catalysts to control the formation of stereoisomers. nih.gov |

| Stereochemical Assignment | 2D-NMR (e.g., NOESY) | Determines the relative stereochemistry by observing spatial proximity of atoms. nih.govrsc.org |

| Stereochemical Assignment | X-ray Crystallography | Provides the absolute configuration of a crystalline compound. nih.govnih.gov |

| Stereochemical Assignment | DFT Calculations | Complements experimental data for stereochemical assignment. nih.govnih.gov |

Exploration of Bioisosteric Replacements in Pyrrolidinone Frameworks

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a widely used strategy in drug design. nih.gov In the context of this compound analogs, the gem-dimethyl group is a prime target for bioisosteric replacement. While the gem-dimethyl group can enhance metabolic stability by blocking oxidative metabolism, it also increases lipophilicity, which can negatively impact solubility and selectivity. researchgate.net

Several bioisosteres for the gem-dimethyl group have been explored to mitigate these issues while retaining the beneficial conformational effects.

Oxetanes: The oxetane (B1205548) ring is a valuable replacement for the gem-dimethyl moiety. It has a similar size and provides a similar vectorial presentation of its substituents (the Thorpe-Ingold effect), but it significantly reduces lipophilicity due to the presence of the oxygen atom. nih.govpressbooks.pubu-tokyo.ac.jp The oxetane oxygen can also act as a hydrogen bond acceptor. u-tokyo.ac.jp

Cyclopropanes: A cyclopropyl group can also serve as a bioisostere for a gem-dimethyl group. As mentioned in section 6.2, the conversion of a gem-dimethyl group to a cyclopropane can be achieved via C-H activation. acs.org This replacement can alter the conformational preferences and electronic properties of the molecule.

gem-Dimethylsulfone: While not a direct replacement for the gem-dimethyl group itself, the gem-dimethylsulfone moiety has been successfully used as a bioisostere for a sulfonamide in molecules that also contain a gem-dimethyl group. nih.gov This demonstrates the principle of using bioisosteric replacement to address metabolic liabilities in molecules containing this structural motif. nih.gov

The table below compares the gem-dimethyl group with some of its common bioisosteres.

| Functional Group | Key Properties | Rationale for Use as a Bioisostere |

| Gem-Dimethyl | Increases metabolic stability, high lipophilicity. researchgate.net | The parent functional group. |

| Oxetane | Reduced lipophilicity, similar size and geometry, hydrogen bond acceptor. nih.govpressbooks.pubu-tokyo.ac.jp | To improve solubility and maintain conformational effects. |

| Cyclopropane | Rigid, alters electronic properties and conformation. | To explore different conformational space and electronic profiles. |

Applications in Advanced Chemical Syntheses and Materials Science

Role of 1,5,5-Trimethylpyrrolidin-2-one (B1199434) as a Key Synthetic Intermediate

The γ-lactam framework is a cornerstone in the synthesis of numerous biologically active molecules and complex organic structures. nih.gov Pyrrolidinone derivatives serve as versatile building blocks, enabling the construction of more elaborate molecular architectures. The substituents on the pyrrolidinone ring, such as the methyl groups in this compound, are crucial for directing reactivity and defining the stereochemical and physicochemical properties of the final products.

Researchers have developed numerous methods for synthesizing substituted pyrrolidin-2-ones. One-pot processes, for instance, can convert donor-acceptor cyclopropanes and primary amines into 1,5-substituted pyrrolidin-2-ones through a Lewis acid-catalyzed ring opening, followed by lactamization. nih.govmdpi.com This approach highlights the role of the pyrrolidinone core as a target for efficient synthetic strategies. These methods are adaptable, allowing for the introduction of a wide variety of substituents on both the nitrogen and the carbon backbone of the ring. mdpi.com

Furthermore, the pyrrolidinone ring itself can be a precursor to other heterocyclic systems or can be functionalized at various positions. For example, multicomponent reactions involving aromatic aldehydes, amines, and other reagents can yield highly substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are valuable intermediates in their own right. nih.gov The development of stereoselective syntheses is particularly important, as the chirality of substituted pyrrolidinones is often critical for their biological function or catalytic activity. mdpi.com The chiral pyrrolidinone ring is a key component in drugs like piracetam, which is used for cognitive disorders, and doxapram, a respiratory stimulant. researchgate.net These examples underscore the importance of the pyrrolidinone scaffold as a key intermediate in medicinal chemistry and organic synthesis.

Evaluation of Pyrrolidinone-Based Structures as Ligands in Catalysis

Pyrrolidinone derivatives have proven effective in various catalytic systems. For instance, N-methyl-2-pyrrolidinone (NMP) has been shown to significantly enhance the performance of copper-based catalysts used in acetylene (B1199291) hydrochlorination, a key industrial process. researchgate.net In these systems, NMP acts as a ligand that improves both the activity and the stability of the copper catalyst, maintaining high conversion rates over extended periods. researchgate.net Similarly, rhodium complexes featuring pyrrolidone-based ligands with pyridyl sidearms have demonstrated exceptional activity as catalysts for the hydrosilylation of terminal olefins, achieving high turnover frequencies. researchgate.net

In the field of asymmetric catalysis, chiral pyrrolidinone structures are fundamental to many successful organocatalysts. nih.gov The rigid, cyclic structure helps to create a well-defined chiral environment that can effectively control the stereochemical outcome of reactions. For example, prolinamides derived from substituted pyrrolidines have been used to catalyze Michael additions, while other bifunctional organocatalysts incorporating a pyrrolidinone ring have shown promise in enantioselective aldol (B89426) reactions. nih.gov The ability to modify the substituents on the pyrrolidinone ring allows for fine-tuning of the catalyst's performance.

Below is a table summarizing the performance of selected pyrrolidinone-based catalyst systems in different reactions.

| Catalyst System | Reaction | Key Findings |

| [(2-pyrrolidone)-Rh]⁺ | Olefin Hydrosilylation | Achieved a very high turnover frequency (TOF) of 24,000 h⁻¹. researchgate.net |

| Cu-NMP/SAC | Acetylene Hydrochlorination | Maintained acetylene conversion above 99.1% for approximately 220 hours under industrial conditions. researchgate.net |

| D-prolinamides with pyrrolidine (B122466) core | Michael Addition | Acted as effective H-bond donors to facilitate the reaction at room temperature without additives. nih.gov |

| Spiro bis-lactam from pyrrolidinone precursor | Intramolecular Buchwald–Hartwig Amination | The sterically bulky spiro compound was generated in 83% isolated yield with high enantioselectivity. acs.org |

Use of Pyrrolidinone Analogs as Solvents or Reaction Media in Specific Chemical Processes

Pyrrolidinone derivatives, most notably N-methyl-2-pyrrolidone (NMP), are widely recognized as highly effective polar aprotic solvents. nih.gov Their favorable properties include a high boiling point, thermal and chemical stability, and miscibility with water and a broad range of organic solvents. These characteristics make them suitable for a wide array of applications, from industrial manufacturing to laboratory synthesis.

In chemical synthesis, NMP is often the solvent of choice for reactions involving polymers, organometallic reagents, and various polar and nonpolar compounds. nih.gov For example, it has been used as a reaction medium in the homogeneous synthesis of oxygenates and hydrocarbons directly from syngas (CO and H₂) using a Co–Ru catalyst. mdpi.com The choice of solvent can dramatically influence reaction outcomes; in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, ethanol (B145695) was found to be a superior solvent to glacial acetic acid, leading to a significant increase in product yield. nih.gov

The solvent properties of pyrrolidinones are summarized in the table below, highlighting their utility as reaction media.

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Key Solvent Features |

| 2-Pyrrolidone | 616-45-5 | C₄H₇NO | 245 | High-boiling, polar, non-corrosive, miscible with water and most organic solvents. chemeo.com |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | C₅H₉NO | 202 | Polar aprotic solvent, high thermal stability, widely used for dissolving polymers and in organic synthesis. nih.gov |

The use of pyrrolidinones as solvents extends to their role as penetration enhancers in topical pharmaceutical formulations and as solubilizers in veterinary injections, where they can outperform common solvents like glycerin or propylene (B89431) glycol.

Integration of Pyrrolidinone Units into Polymer Architectures and Functional Materials

The incorporation of pyrrolidinone units into polymer chains is a powerful strategy for developing advanced materials with tailored properties. The most common monomer used for this purpose is N-vinyl-2-pyrrolidone (NVP), which can be polymerized to form poly(N-vinyl pyrrolidone) (PNVP) and various copolymers. nih.govnih.gov The pyrrolidinone side chains impart distinct characteristics to the resulting polymers, including hydrophilicity, biocompatibility, and thermal stability. nih.gov

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of complex and well-defined macromolecular architectures based on PNVP. nih.gov This control allows for the creation of block copolymers, star polymers, and other advanced structures. For instance, amphiphilic block copolymers like PVP-b-PMMA-b-PVP have been synthesized and blended with other polymers to create functional membranes for filtration applications. researchgate.net

Porous polymer microspheres containing pyrrolidinone units have also been developed for applications in chromatography and sorption. nih.gov The pyrrolidinone groups introduce polarity into the polymer matrix, enabling specific interactions with polar analytes through hydrogen bonding and dipole-dipole forces. The thermal stability of these materials is also notable, with decomposition often beginning only above 300°C. nih.gov Modifying existing polymers, such as reacting a homopolymer with an alkene, can also create new materials with a unique balance of hydrophilic and hydrophobic properties suitable for coatings, adhesives, or drug delivery systems. ontosight.ai

The properties of materials functionalized with pyrrolidinone units are highlighted in the following table.

| Material | Synthetic Method | Key Properties and Applications |

| Poly(NVP-co-EGDMA) Microspheres | Suspension Polymerization | High specific surface area (up to 456 m²/g), excellent thermal stability (>300°C), used for sorption and chromatography. nih.gov |

| PNVP-based complex architectures | RAFT Polymerization | Allows for well-defined polymers (e.g., block copolymers) with tunable composition and low polydispersity. nih.gov |

| Poly(GMA-co-EGDMA) modified with pyrrolidone | Post-polymerization modification | Improved thermal resistance compared to the unmodified polymer. nih.gov |

| PVP-b-PMMA-b-PVP | RAFT Polymerization | Amphiphilic triblock copolymer used as an additive to prepare membranes. researchgate.net |

Green Chemistry Principles Applied to 1,5,5 Trimethylpyrrolidin 2 One Research

Atom Economy and Efficiency in Synthetic Pathways to Pyrrolidinones

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste in the form of byproducts and spent reagents. nih.gov In contrast, modern synthetic methods for pyrrolidinones focus on maximizing the incorporation of starting materials into the heterocyclic ring structure.

Key strategies for improving atom economy in pyrrolidinone synthesis include:

Cycloaddition Reactions: [3+2] dipolar cycloadditions of azomethine ylides are a powerful, atom-economic method for directly constructing the five-membered pyrrolidine (B122466) ring. acs.orgnih.gov This approach allows for the controlled formation of multiple stereocenters in a single, convergent step.

Tandem or Cascade Reactions: These reactions combine multiple transformations into a single operation without isolating intermediates, saving solvents, energy, and reagents. A notable example is the one-pot synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters, which proceeds through a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation. acs.org This metal-free process starts from commercially available materials and is operationally simple. acs.org

Isomerization Reactions: The ruthenium-catalyzed redox isomerization of specific propargyl alcohols into conjugated carbonyl compounds provides a fully atom-economic pathway to certain functionalized molecules, replacing less efficient two-step reduction and oxidation sequences. nih.gov

The table below illustrates the conceptual difference in atom economy between traditional and modern synthetic approaches.

| Synthetic Approach | Description | Atom Economy | Key Advantages |

| Traditional Synthesis (e.g., Wittig Reaction) | Often involves stoichiometric reagents that are not incorporated into the final product, such as triphenylphosphine (B44618) oxide in the Wittig reaction. | Low | Versatile and reliable for specific transformations. |

| Modern Synthesis (e.g., [3+2] Cycloaddition) | All or most atoms from the reactants (azomethine ylide and dipolarophile) are incorporated into the pyrrolidine product. nih.gov | High | High efficiency, reduced waste, potential for high stereocontrol. nih.gov |

| Modern Synthesis (e.g., Tandem Smiles-Truce) | A multi-step sequence occurs in one pot, minimizing waste from workups and purification of intermediates. acs.org | High | Operational simplicity, reduced solvent use, access to complex structures from simple starting materials. acs.org |

This table is interactive. Click on the headers to sort the data.

Development of Environmentally Benign Synthetic Protocols

A significant focus of green chemistry is the development of synthetic protocols that are safer for both human health and the environment. This involves replacing hazardous reagents and solvents with greener alternatives and utilizing energy-efficient reaction conditions.

Recent advancements in the synthesis of pyrrolidinone derivatives include:

Use of Green Solvents: Researchers are actively replacing traditional, toxic solvents like N,N-dimethylformamide (DMF) with more environmentally friendly options. nih.gov Studies have shown that N-butylpyrrolidinone (NBP) can serve as a superior, greener alternative in processes like solid-phase peptide synthesis, reducing side reactions. nih.gov Other protocols have successfully used ethanolic citric acid solutions, which are derived from renewable resources and are non-toxic. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times. rsc.orgresearchgate.netresearchgate.net These methods can promote reactions under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net For instance, the ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been achieved with excellent yields. rsc.org

Bio-derived Feedstocks: The use of renewable starting materials is a cornerstone of sustainable chemistry. Levulinic acid, a platform chemical derived from the hydrolysis of biomass, can be converted into various N-substituted-5-methyl-2-pyrrolidones (5MPs) through processes like reductive amination. researchgate.netresearchgate.net This provides a sustainable pathway to pyrrolidinone structures, moving away from petrochemical dependence.

| Protocol | Description | Environmental Benefit | Example Application |

| Solvent Substitution | Replacing hazardous solvents like DMF with greener alternatives such as N-butylpyrrolidinone (NBP) or water/ethanol (B145695) mixtures. nih.govrsc.org | Reduced toxicity and environmental pollution. | Solid-phase peptide synthesis using NBP. nih.gov |

| Microwave/Ultrasound Assistance | Using microwave or ultrasound energy to drive reactions, often reducing reaction times and eliminating the need for solvents. rsc.orgresearchgate.net | Increased energy efficiency, higher yields, reduced solvent waste. | Ultrasound-promoted one-pot synthesis of 3-pyrrolin-2-ones. rsc.org |

| Use of Bio-derived Feedstocks | Synthesizing pyrrolidinones from renewable resources like levulinic acid, which is derived from biomass. researchgate.net | Reduced reliance on fossil fuels, utilization of renewable carbon sources. | Catalytic reductive amination of levulinates to produce 5-methyl-2-pyrrolidones. researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Catalyst Development for Sustainable Production of Pyrrolidinone Derivatives

Catalysis is fundamental to green chemistry, as catalysts can enable more efficient and selective reactions, often under milder conditions and with less waste than stoichiometric processes. The development of novel catalysts is crucial for the sustainable production of pyrrolidinones.

Key areas of catalyst development include:

Heterogeneous Catalysts: The use of solid-supported catalysts (heterogeneous) is preferred over soluble (homogeneous) ones because they can be easily separated from the reaction mixture and recycled, reducing waste and production costs. researchgate.net For example, nickel phosphide (B1233454) catalysts supported on silica (B1680970) (SiO2) have shown high efficacy in the reductive amination of ethyl levulinate to N-hexyl-5-methyl-2-pyrrolidone, with yields reaching 98%. researchgate.net

Biomass Conversion Catalysts: Specific catalysts are being designed to efficiently convert bio-derived platform molecules into valuable chemicals. Homogeneous ruthenium complexes, for instance, are effective in the reductive amination of levulinic acid derivatives to form 5-methyl-2-pyrrolidones. researchgate.net

Catalyst-Free Systems: In some cases, reaction conditions can be optimized to eliminate the need for a catalyst altogether. High-pressure (HP) polymerization of 1-vinyl-2-pyrrolidone (VP) has been shown to proceed efficiently without any catalyst, using pressure as an external controlling factor to produce well-defined polymers. nih.govnih.gov This approach dramatically simplifies the process and purification.

| Catalyst/System | Reaction Type | Key Feature | Sustainability Advantage |

| Ni₂P/SiO₂ | Reductive amination of levulinates | Heterogeneous catalyst | High yield (98%), catalyst is easily separated and potentially reusable. researchgate.net |

| Homogeneous Ru-complexes | Reductive amination of levulinates | High activity for biomass conversion | Enables use of renewable feedstocks for pyrrolidinone synthesis. researchgate.net |

| Citric Acid | Multicomponent synthesis of pyrrolinones | Green, bio-derived catalyst | Avoids the need for harmful organic or metallic reagents. rsc.org |

| High-Pressure (HP) System | Polymerization of 1-vinyl-2-pyrrolidone | Catalyst-free | Eliminates catalyst cost and contamination, simplifies product purification. nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Waste Minimization and Byproduct Valorization Strategies

The final principle of green chemistry focuses on preventing waste generation rather than treating it after it has been created. This involves designing processes that minimize byproducts and developing strategies to convert any unavoidable waste into valuable materials.

Strategies relevant to pyrrolidinone production include:

Solvent Recovery and Recycling: Solvents often constitute the largest portion of waste in chemical manufacturing. researchgate.net A case study on N-methyl-2-pyrrolidone (NMP) demonstrated that a two-step distillation process could effectively recover 95% of the NMP from an aqueous waste stream at a purity of 99.97%. This strategy led to an 83% reduction in yearly operating costs by minimizing the purchase of virgin solvent and the disposal of hazardous waste. researchgate.net

Byproduct Valorization: Instead of treating byproducts as waste, valorization seeks to convert them into useful products. While specific examples for 1,5,5-trimethylpyrrolidin-2-one (B1199434) are not detailed, the general concept is widely applied. For instance, in other industries, food processing byproducts and wastes are fermented to produce high-value chemicals like lactic acid or bioplastics such as polyhydroxyalkanoates (PHAs). nih.govresearchgate.netnih.gov Similar thinking can be applied to side-streams from pyrrolidinone synthesis, where byproducts could potentially be used as feedstocks for other chemical processes.

| Strategy | Description | Benefit | Example |

| Solvent Recovery | Implementing processes like distillation to separate and purify solvents from waste streams for reuse. | Reduces hazardous waste, lowers operational costs, conserves resources. | 95% recovery of N-methyl-2-pyrrolidone (NMP) from manufacturing waste via distillation. researchgate.net |

| Process Optimization | Using techniques like one-pot or tandem reactions to reduce the number of synthetic steps. | Minimizes waste generated from intermediate purifications and workups. | One-pot Smiles-Truce cascade for functionalized pyrrolidinones. acs.org |

| Byproduct Valorization | Converting process byproducts into valuable secondary products through chemical or biological means. | Creates additional revenue streams, moves towards a circular economy model. | Fermentation of brewery waste to produce polyhydroxyalkanoates (bioplastics). nih.gov |

This table is interactive. Click on the headers to sort the data.

Emerging Research Directions and Future Perspectives for 1,5,5 Trimethylpyrrolidin 2 One

Advanced Functionalization Strategies for Pyrrolidinone Ring Systems

The biological and material properties of pyrrolidinone derivatives are intrinsically linked to the substituents on the heterocyclic ring. Consequently, developing novel and efficient methods for its functionalization is a primary focus of current research. Traditional methods often require multiple steps and harsh conditions, limiting their efficiency and scope. acs.org Modern strategies, however, are providing more direct and elegant solutions to modify the pyrrolidinone core, particularly at the α-position.

A significant area of development is the direct C-H functionalization of the pyrrolidine (B122466) ring. nih.gov Researchers have successfully demonstrated the α-arylation of pyrrolidines in a one-pot method using a quinone monoacetal as an oxidizing agent, avoiding the need for metal catalysts. nih.gov This redox-neutral approach represents a greener and more practical alternative for creating α-aryl-substituted pyrrolidines, which are common motifs in bioactive alkaloids. nih.gov

Another innovative strategy involves cascade reactions, which form multiple chemical bonds in a single sequence. The Smiles-Truce cascade, for instance, has been employed for the one-step synthesis of densely functionalized α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. nih.govacs.org This metal-free, operationally simple method proceeds with just a base treatment and heating, offering rapid access to valuable pharmacophore structures from commercially available starting materials. nih.gov These advanced methods are crucial for expanding the chemical space around the pyrrolidinone core, enabling the synthesis of novel derivatives of compounds like 1,5,5-trimethylpyrrolidin-2-one (B1199434) for further investigation.

Table 1: Comparison of Modern Pyrrolidinone Functionalization Strategies

| Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Redox-Neutral α-C–H Arylation | One-pot synthesis using a quinone monoacetal oxidant and a base like DABCO. | Metal-free, environmentally friendly, practical method for direct arylation. | nih.gov |

| Smiles-Truce Cascade | Reaction of arylsulfonamides with cyclopropane diesters under basic conditions. | One-pot, metal-free, operationally simple, builds complex structures from simple precursors. | nih.govacs.org |

Integration of Flow Chemistry and Automated Synthesis Techniques

The synthesis of chemical libraries and the optimization of reaction conditions are being revolutionized by the integration of flow chemistry and automation. rsc.org Unlike traditional batch synthesis, which can have issues with reproducibility and scalability, continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and mixing time. rsc.orgthieme-connect.de This enhanced control is particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates, leading to improved safety, higher yields, and better product quality. thieme-connect.de

Automated flow chemistry platforms, often constructed from modular, off-the-shelf components, allow for the decoupling of precursor mixing rates from reaction times, a significant challenge in conventional setups. rsc.org Such systems enable rapid screening of reaction conditions and can be programmed for the automated synthesis of compound libraries. rsc.orgyoutube.com For the production of pyrrolidinone derivatives, this technology facilitates a "telescope synthesis" approach, where intermediates are generated and consumed in a continuous stream without laborious work-up and purification steps, significantly reducing time and waste. mdpi.com The application of flow chemistry has proven effective for a wide range of transformations, including amide bond formation and Suzuki-Miyaura cross-coupling, which are fundamental reactions in pharmaceutical chemistry. mdpi.com The adoption of these techniques for the synthesis of this compound analogues would accelerate the discovery of new derivatives by making the synthetic process more efficient, scalable, and reproducible. rsc.orgthieme-connect.de

High-Throughput Screening Approaches in Pyrrolidinone Chemical Space

High-Throughput Screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds for biological activity. youtube.comnih.gov This automated process is central to identifying "hits"—compounds that exhibit a desired effect against a biological target. The pyrrolidinone scaffold is frequently featured in these screening libraries due to its proven track record as a privileged structure in medicinal chemistry. acs.org

A notable success story is the identification of pyrrolinone derivatives as a novel class of P2X3 receptor antagonists through an HTS campaign. nih.gov The P2X3 receptor is implicated in chronic pain, and the initial hit from the screen, though moderately active, served as the starting point for a structure-activity relationship (SAR) study that ultimately led to potent and specific antagonists with analgesic effects. nih.gov Similarly, an HTS campaign targeting Salt-Inducible Kinase 2 (SIK2) uncovered a new pyrido[3,4-b]pyrazine-based inhibitor, which was then optimized to develop potent dual SIK2/SIK3 inhibitors for treating inflammatory diseases. acs.org

These examples underscore the power of HTS to explore the vast chemical space of pyrrolidinone derivatives. By screening large and diverse libraries, researchers can efficiently identify starting points for new therapeutic agents. The combination of combinatorial synthesis, potentially using the flow chemistry techniques mentioned above, and HTS creates a powerful engine for innovation, allowing for the systematic exploration of how modifications to the this compound structure impact biological function.

Table 2: Examples of HTS in Identifying Bioactive Pyrrolidinone Derivatives

| Target | Identified Scaffold Class | Therapeutic Area | Key Outcome | Reference |

|---|---|---|---|---|

| P2X3 Receptor | Pyrrolinone derivatives | Chronic Pain | Discovery of a novel class of potent and specific P2X3 antagonists. | nih.gov |

| SIK2 | Pyrido[3,4-b]pyrazine | Inflammation | Identification of a new chemotype leading to dual SIK2/SIK3 inhibitors. | acs.org |

Interdisciplinary Research Foci Involving this compound Derivatives

The future development of this compound and its analogues lies at the intersection of multiple scientific disciplines. The journey from a simple chemical scaffold to a functional molecule, be it a drug or a novel material, requires a collaborative effort spanning synthetic chemistry, chemical biology, pharmacology, and computational science.

The primary interdisciplinary focus is medicinal chemistry and drug discovery . As demonstrated by HTS campaigns, pyrrolidinone derivatives are promising candidates for targeting a range of diseases. nih.govacs.org Research in this area involves synthetic chemists creating new analogues, pharmacologists testing their efficacy and mechanism of action in cellular and animal models, and computational chemists using modeling to predict binding affinities and guide molecular design. The development of pyrrolidinone-based drugs for conditions like epilepsy, bacterial infections, and cancer highlights this synergy. nih.gov

Another emerging focus is the use of pyrrolidinone derivatives in asymmetric organocatalysis . Substituted pyrrolidines are well-established as effective catalysts for creating chiral molecules, a critical need in the pharmaceutical industry. nih.gov Research in this area combines organic synthesis with physical organic chemistry to understand catalytic mechanisms and design more efficient and selective catalysts.

Finally, the unique solvent properties and stability of the pyrrolidinone ring suggest potential applications in materials science and green chemistry . Exploring its use as a building block for functional polymers, as a component in ionic liquids, or as a green solvent for chemical reactions represents a growing interdisciplinary field that connects organic chemistry with polymer science and chemical engineering. The versatility of the pyrrolidinone core ensures that its future will be driven by such collaborative and innovative research efforts.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,5,5-trimethylpyrrolidin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of γ-lactam precursors or reductive amination of ketones. For example, Nguyen et al. (2022) optimized a multi-step protocol using 4-acetyl-3-hydroxy-3-pyrroline-2-ones as intermediates under acidic conditions (HCl/AcOH), achieving ~75% yield . Key variables include temperature (80–120°C), solvent polarity (CH₂Cl₂ vs. DMF), and stoichiometry of reducing agents (NaBH₃CN). Control experiments with inert atmospheres (N₂/Ar) are critical to minimize oxidation byproducts .

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | HCl/AcOH, 100°C | 75% | >95% (HPLC) |

| Reductive Amination | NaBH₃CN, CH₂Cl₂ | 68% | 90% (GC-MS) |

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Distinctive signals for methyl groups at C5 (δ ~1.2–1.5 ppm) and the lactam carbonyl (δ ~175–180 ppm) confirm regiochemistry. Coupling constants (J = 4–6 Hz) differentiate cis/trans conformers .

- X-ray Crystallography : Used to validate stereochemistry in derivatives like (S)-5-(trityloxymethyl)-2-pyrrolidinone, resolving ambiguities in chiral centers .

- IR : Lactam C=O stretches (1640–1680 cm⁻¹) and N-H bends (1550–1600 cm⁻¹) indicate hydrogen-bonding patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Disposal : Neutralize acidic residues before disposal, and segregate halogenated waste .

- First Aid : For inhalation exposure, administer oxygen; for dermal contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How do discrepancies between theoretical (DFT) and experimental data for this compound arise, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from solvent effects or incomplete basis sets in DFT calculations. For example, Nguyen et al. (2022) reported a 5–10 kcal/mol deviation in energy barriers for ring-opening reactions when comparing gas-phase DFT (B3LYP/6-31G*) to experimental solvated conditions (DMF). Hybrid solvation models (e.g., SMD) reduce errors to <2 kcal/mol . Always validate computational models with experimental NMR or X-ray data .

Q. What strategies optimize the pharmacological activity of pyrrolidin-2-one derivatives targeting neurological receptors?

- Methodological Answer :

- SAR Studies : Introduce fluorinated groups (e.g., 5-(4-fluorophenyl)) to enhance blood-brain barrier permeability. For cannabinoid receptor analogs, bulky substituents at C1 improve binding affinity (Ki < 50 nM) .

- Metabolic Stability : Replace labile ester groups with amides or heterocycles (e.g., pyrazolo[1,5-a]pyrimidine) to resist hepatic degradation .

- In Vivo Testing : Use radiolabeled analogs (³H/¹⁴C) for pharmacokinetic profiling in rodent models .

Q. How can environmental impacts of this compound be assessed given limited ecotoxicity data?

- Methodological Answer :

- Read-Across Models : Estimate toxicity using data from structurally similar compounds (e.g., N-methylpyrrolidone LC50 = 120 mg/L in Daphnia magna) .

- Biodegradation Assays : Perform OECD 301F tests to measure BOD/COD ratios. Pyrrolidinones with methyl groups typically show <20% biodegradation in 28 days, suggesting persistence .

- Mitigation : Incorporate biodegradable linkers (e.g., ester groups) during derivatization .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer : Variations arise from impurities in starting materials (e.g., γ-lactam precursors) or unoptimized workup procedures. For reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.